Sodium 3,5-dichlorobenzenesulfinate

Description

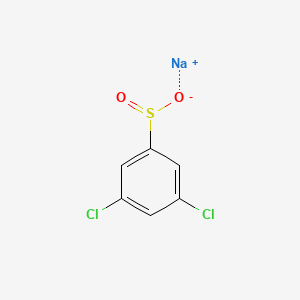

Sodium 3,5-dichlorobenzenesulfinate is an organosulfur compound characterized by a benzene ring substituted with two chlorine atoms at the 3- and 5-positions and a sulfinate (-SO₂⁻) functional group. Sulfinate salts are typically used as intermediates in organic synthesis, leveraging their nucleophilic sulfinate group for coupling reactions or as reducing agents. Notably, confusion may arise due to naming similarities with sulfonates (e.g., Sodium 3,5-dichloro-2-hydroxybenzenesulfonate, CAS 54970-72-8), which differ in oxidation state (sulfonate: -SO₃⁻ vs. sulfinate: -SO₂⁻) .

Properties

Molecular Formula |

C6H3Cl2NaO2S |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

sodium;3,5-dichlorobenzenesulfinate |

InChI |

InChI=1S/C6H4Cl2O2S.Na/c7-4-1-5(8)3-6(2-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

FZDYNHWTYRDABS-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

- Sodium 3,5-Dichlorobenzenesulfinate: The sulfinate group (-SO₂⁻) is less oxidized than sulfonates, making it more reactive in nucleophilic substitutions and redox reactions.

- Sodium 3,5-Dichloro-2-hydroxybenzenesulfonate (CAS 54970-72-8) : The sulfonate group (-SO₃⁻) confers higher stability and water solubility. The additional hydroxyl group at the 2-position introduces hydrogen-bonding capability, improving solubility in polar solvents .

- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) : This naphthalene-based disulfonate features two sulfonate groups and a hydroxyl substituent. The extended aromatic system enhances UV absorption, making it suitable for dye or analytical applications .

Structural and Physicochemical Properties

Solubility and Stability

- Sulfinates : Generally less water-soluble than sulfonates due to reduced polarity but more soluble in organic solvents. Stability may vary with substituents; chloro groups can hinder hydrolysis.

- Sulfonates : Higher water solubility (e.g., Sodium 3,5-dichloro-2-hydroxybenzenesulfonate is used in aqueous assays due to its hydrophilic hydroxy and sulfonate groups) .

- Dipotassium Salts : Potassium ions enhance solubility in polar aprotic solvents compared to sodium salts. The naphthalene core may reduce solubility in water due to hydrophobic stacking .

Key Differences and Limitations

- Oxidation State : Sulfinates (-SO₂⁻) are more reactive but less stable than sulfonates (-SO₃⁻), limiting their use in aqueous systems.

- Substituent Effects : Hydroxy groups enhance water solubility (), while chloro groups increase lipophilicity and electronic withdrawal.

- Counterion Impact : Potassium salts () often exhibit higher solubility in organic media compared to sodium salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.